molecular formula C16H18BrNO2 B5708961 4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline

4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline

Cat. No.: B5708961
M. Wt: 336.22 g/mol
InChI Key: AQPFFYBOIJNQQG-UHFFFAOYSA-N
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Description

4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline is an organic compound with the molecular formula C16H18BrNO2 It is a derivative of aniline, featuring a bromine atom, a dimethoxybenzyl group, and a methyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline typically involves the following steps:

    Dimethoxybenzylation: The attachment of the 3,4-dimethoxybenzyl group to the aniline nitrogen can be accomplished through a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce nitro groups or carbonyl groups to amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiocyanates.

Scientific Research Applications

4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through binding interactions, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3,4-dimethoxybenzyl)-3-methylaniline
  • 4-bromo-N-(3,4-dimethoxybenzyl)aniline
  • 4-bromo-N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

4-bromo-N-(3,4-dimethoxybenzyl)-2-methylaniline is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, dimethoxybenzyl group, and methyl group can influence its reactivity, binding interactions, and overall behavior in various applications.

Properties

IUPAC Name

4-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-11-8-13(17)5-6-14(11)18-10-12-4-7-15(19-2)16(9-12)20-3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFFYBOIJNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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